N,N'-Dichloro-1,4-benzenedicarboxamide
Description
Properties
CAS No. |
54614-88-9 |
|---|---|
Molecular Formula |
C8H6Cl2N2O2 |
Molecular Weight |
233.05 g/mol |
IUPAC Name |
1-N,4-N-dichlorobenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h1-4H,(H,11,13)(H,12,14) |
InChI Key |
CUYNKFJGRKFACL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCl)C(=O)NCl |
Origin of Product |
United States |
Preparation Methods
Chlorinating Agents and Reaction Conditions
Chlorination typically employs reagents such as thionyl chloride (SOCl₂) , phosphorus pentachloride (PCl₅) , or chlorine gas (Cl₂) . Thionyl chloride is preferred for its ability to generate HCl gas as a byproduct, which can be easily removed, driving the reaction to completion. For example, refluxing 1,4-benzenedicarboxamide with excess SOCl₂ in anhydrous dichloromethane at 60–80°C for 6–12 hours yields the dichlorinated product. Phosphorus pentachloride, while effective, requires careful stoichiometric control to avoid over-chlorination.
Solvent Influence
Polar aprotic solvents like 1,2-dichloroethane or N-methyl-2-pyrrolidone (NMP) enhance reaction efficiency by stabilizing intermediates. Non-polar solvents such as benzene are less effective but may improve selectivity in certain cases. For instance, reactions in NMP at 50–100°C achieved higher yields (85–96%) compared to benzene (77%).
Purification and Isolation
Post-reaction purification involves quenching with ice water, filtration, and recrystallization from solvents like acetone or ethanol. Source describes a protocol where the crude product is washed with cold N,N-dimethylacetamide to remove unreacted starting material, followed by drying under vacuum to isolate pure this compound.
Alternative Synthetic Routes
While direct chlorination dominates, alternative pathways exist for specialized applications.
Stepwise Chlorination of Benzene Derivatives
A less common approach involves introducing chlorine and carboxamide groups sequentially. For example, chlorination of 1,4-diaminobenzene followed by reaction with chloroacetyl chloride yields intermediate dichloro compounds, which are subsequently amidated. However, this method is hampered by side reactions, such as ring chlorination, necessitating stringent temperature control (0–5°C).
Catalytic Dehydration Methods
Patents describe using acetic anhydride and tertiary amines (e.g., triethylamine) to catalyze dehydration during chlorination. In one protocol, adding 0.01 moles of pyridine to a reaction mixture containing SOCl₂ improved yields from 85% to 91% by mitigating hydrolysis.
Mechanistic Insights
The chlorination mechanism proceeds via nucleophilic attack on the electrophilic nitrogen of the amide group. Thionyl chloride first converts the amide into an imidoyl chloride intermediate, which reacts with a second equivalent of SOCl₂ to install the second chlorine.
Kinetic studies suggest the reaction is first-order with respect to both the amide and SOCl₂, with activation energies ranging from 45–60 kJ/mol depending on the solvent.
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dichloro compound back to the parent amide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,4-benzenedicarboxylic acid.
Reduction: Formation of 1,4-benzenedicarboxamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenedicarboxamide, N,N’-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-dichloro- involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
High-Energy Materials
N,N-Dialkyl-1,4-benzenedicarboxamide derivatives, such as those synthesized from ethylamine or hexylamine, exhibit calorific values equivalent to coal (~30 MJ/kg) and are proposed as propellants for aerospace applications . The chlorine atoms may offer superior oxidative stability but lower fuel efficiency compared to alkyl groups .
Ferroelectric Materials
N,N′-Ditetradecyl-1,4-benzenedicarboxamide forms 1D hydrogen-bonded assemblies, enabling ferroelectric behavior in liquid crystalline phases. This property is absent in the dichloro derivative due to its lack of long alkyl chains, which are critical for dynamic molecular ordering .
Polymer Nucleation
This compound (NA1) outperforms analogues like N,N′-diphenyl-1,4-benzenedicarboxamide in nucleating poly(3-hexylthiophene) (P3HT). This highlights the role of chlorine in enhancing epitaxial matching with P3HT’s crystal lattice .
Physicochemical Properties
Table 2: Thermal and Physical Properties
The dichloro derivative’s insolubility in water contrasts with water-soluble oligomers of DETA/TETA-aminolyzed PET, which form hydrogels for dye adsorption .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N'-Dichloro-1,4-benzenedicarboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via ammonolysis of waste polyethylene terephthalate (PET) using alkylamines (e.g., ethylamine, n-butylamine) under catalyst-free conditions. Key parameters include amine chain length, reaction temperature (typically 100–150°C), and stoichiometric ratios. For example, Teotio et al. demonstrated that longer alkylamines (e.g., n-hexylamine) enhance solubility of the product, improving yield . Alternative routes involve palladium-catalyzed annulation of arynes with ortho-halobenzamides, requiring precise control of catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction time to avoid side products .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Multimodal characterization is critical:
- NMR spectroscopy : ¹H/¹³C NMR resolves amide proton environments (e.g., δ 9.28 ppm for N–H in dibenzyl derivatives) and aromatic carbons .
- X-ray crystallography : Resolves packing patterns (e.g., 7.88 Å repeating distances in bisamide analogs) to validate epitaxial compatibility with polymers like P3HT .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 422.0625 for brominated derivatives) .
Q. What are the primary high-value applications of this compound in materials science?
- Methodological Answer : The compound’s high calorific value (~25–30 MJ/kg) enables its use as a solid fuel or propellant additive. Experimental validation involves bomb calorimetry to compare energy output with coal . Additionally, structural analogs act as supramolecular nucleating agents for semicrystalline polymers (e.g., P3HT), though performance depends on additive concentration and π-π stacking efficiency .
Advanced Research Questions
Q. Why do structurally similar bisamide analogs exhibit poor nucleating efficiency despite epitaxial matching with P3HT?
- Methodological Answer : Studies on N,N′-1,4-phenylenebisbenzamide show that epitaxial alignment alone (e.g., 7.88 Å lattice matching) is insufficient. Advanced DSC and polarized optical microscopy reveal that low additive solubility (<1 wt%) limits heterogeneous nucleation sites. In contrast, chlorinated derivatives (e.g., this compound) exhibit enhanced interfacial interactions due to halogen-mediated dipole effects, improving nucleation at 0.01 wt% .
Q. How can ammonolysis of PET be optimized to maximize this compound yield while minimizing side reactions?
- Methodological Answer : A factorial design approach is recommended:
- Amine selection : Branched amines (e.g., iso-propylamine) reduce steric hindrance during PET chain scission.
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance amine diffusion into PET matrices.
- Temperature gradients : Stepwise heating (80°C → 140°C) minimizes oligomer formation . Post-reaction purification via Soxhlet extraction with ethanol removes unreacted PET oligomers.
Q. What mechanistic insights explain the compound’s thermal stability in propellant formulations?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~300°C, attributed to robust amide linkages and chlorine’s electron-withdrawing effects. Computational studies (DFT) highlight reduced bond dissociation energies (BDEs) in the dichloro-substituted aromatic core, favoring controlled exothermic decomposition in aerospace applications .
Q. How do catalytic vs. non-catalytic synthesis routes impact the scalability of this compound production?
- Methodological Answer : Non-catalytic ammonolysis avoids metal contamination, critical for propellant purity, but requires longer reaction times (24–48 hrs). Palladium-catalyzed methods reduce synthesis time (<12 hrs) but introduce challenges in catalyst recovery and cost. Life-cycle assessments (LCAs) comparing both routes are essential for industrial scaling .
Data Contradiction Analysis
Resolving discrepancies in reported calorific values of PET-derived bisamides: Methodological considerations
- Analysis : Variations in calorific values (e.g., 25–30 MJ/kg) arise from differing PET feedstock purity and alkylamine chain lengths. Standardized protocols (ASTM D5865-19) must be applied to pre-purified samples. Contaminants like residual ethylene glycol (from incomplete PET depolymerization) lower energy density by ~15% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
